molecular formula C10H3Cl5 B3060944 Naphthalene, 1,2,4,6,7-pentachloro- CAS No. 150224-17-2

Naphthalene, 1,2,4,6,7-pentachloro-

Cat. No.: B3060944
CAS No.: 150224-17-2
M. Wt: 300.4 g/mol
InChI Key: GXQUDLBNLKOIQB-UHFFFAOYSA-N
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Chemical Reactions Analysis

Naphthalene, 1,2,4,6,7-pentachloro- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the reaction conditions and the nature of the reagents used .

Scientific Research Applications

Naphthalene, 1,2,4,6,7-pentachloro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Naphthalene, 1,2,4,6,7-pentachloro- involves its interaction with cellular components, leading to various biochemical effects. It can be metabolized to reactive intermediates that may bind to cellular macromolecules, causing toxicity. The molecular targets and pathways involved include oxidative stress pathways and disruption of cellular membranes .

Comparison with Similar Compounds

Naphthalene, 1,2,4,6,7-pentachloro- is compared with other polychlorinated naphthalenes, such as:

  • Naphthalene, 1,2,3,4,5,6-hexachloro-
  • Naphthalene, 1,2,3,4,6,7-hexachloro-
  • Naphthalene, 1,2,3,5,7-pentachloro-

These compounds share similar chemical properties but differ in the number and positions of chlorine atoms. The unique arrangement of chlorine atoms in Naphthalene, 1,2,4,6,7-pentachloro- contributes to its distinct chemical behavior and applications .

Properties

IUPAC Name

1,2,4,6,7-pentachloronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H3Cl5/c11-6-3-9(14)10(15)5-2-8(13)7(12)1-4(5)6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXQUDLBNLKOIQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1Cl)Cl)C(=C(C=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H3Cl5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50164500
Record name Naphthalene, 1,2,4,6,7-pentachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150224-17-2
Record name Naphthalene, 1,2,4,6,7-pentachloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150224172
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Naphthalene, 1,2,4,6,7-pentachloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50164500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Naphthalene, 1,2,4,6,7-pentachloro-
Reactant of Route 2
Naphthalene, 1,2,4,6,7-pentachloro-
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Naphthalene, 1,2,4,6,7-pentachloro-
Reactant of Route 4
Naphthalene, 1,2,4,6,7-pentachloro-
Reactant of Route 5
Naphthalene, 1,2,4,6,7-pentachloro-
Reactant of Route 6
Naphthalene, 1,2,4,6,7-pentachloro-

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